3-(1H-indol-3-yl)propanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(1H-indol-3-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c13-11(14)6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5-6H2,(H,13,14)/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLXRNDWAUTYKT-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10NO2- | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Strategies for 3 1h Indol 3 Yl Propanoate and Its Derivatives
Total Synthesis Approaches Incorporating the 3-(1H-indol-3-yl)propanoate Moiety
The construction of the this compound framework is a key objective in the synthesis of various biologically significant molecules. Methodologies range from building the indole (B1671886) ring with the propanoate side chain already in place to assembling the final structure from key fragments.
Stereoselective Synthesis of Enantiopure this compound Derivatives
Achieving stereoselectivity in the synthesis of this compound derivatives, particularly when a chiral center is desired on the propanoate side chain (at the α- or β-position), relies on established principles of asymmetric synthesis. While specific literature for the enantioselective synthesis of the parent compound is sparse, general methods using chiral auxiliaries or organocatalysis are applicable.
A common strategy involves the use of a chiral auxiliary, a molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. For instance, an achiral propanoic acid precursor could be coupled to a chiral auxiliary, such as an Evans oxazolidinone or a Myers' pseudoephedrine amine. The resulting chiral enolate can then undergo diastereoselective alkylation to introduce substituents at the α-position of the propanoate chain. Subsequent removal of the auxiliary under mild conditions yields the enantiopure α-substituted indole-3-propanoate derivative. youtube.comyoutube.comyoutube.com
Another powerful approach is asymmetric catalysis. The conjugate addition of a nucleophile to an indole-3-acrylate ester, a direct precursor to the propanoate, can be rendered enantioselective using a chiral catalyst. For example, a Michael addition reaction catalyzed by a chiral phosphoric acid or a bifunctional organocatalyst can deliver β-substituted indole-3-propanoate derivatives with high enantiomeric excess. oaepublish.com
Table 1: Conceptual Approaches to Stereoselective Synthesis
| Method | Description | Key Intermediates | Stereocontrol Element |
|---|---|---|---|
| Chiral Auxiliary | Covalent attachment of a chiral molecule to guide a diastereoselective reaction (e.g., alkylation). | Chiral imide/amide of the propanoate | Removable chiral group |
Fragment Coupling Strategies for Complex Indole-Propanoate Structures
Fragment coupling, particularly through multicomponent reactions (MCRs), offers an efficient and atom-economical route to 3-(1H-indol-3-yl)propanoic acids. A notable example is a three-component one-pot procedure (3-MC) that assembles the target structure from simple, commercially available starting materials. nih.gov
This methodology involves the reaction of an indole, an α,β-unsaturated acid, and a third component in a single reaction vessel. A specific implementation successfully synthesizes various 3-indolepropionic acids in high yields without the need for chromatographic purification, which aligns with green chemistry principles. nih.gov The reaction between indole, acrylic acid, and a base catalyst under specific temperature conditions represents a direct and efficient assembly of the core structure.
Table 2: Three-Component Synthesis of 3-Indolepropionic Acid
| Component 1 | Component 2 | Component 3 / Catalyst | Key Features | Yield | Reference |
|---|
Novel Reaction Development and Mechanistic Studies in this compound Synthesis
The development of new reactions to synthesize and functionalize the this compound skeleton is an active area of research, with a focus on catalytic methods and mechanistically interesting cyclization reactions.
Catalytic Approaches for Derivatization (e.g., Borylation, Acylation)
Catalytic methods provide powerful tools for the selective functionalization of the indole nucleus within the this compound scaffold. Palladium-catalyzed reactions are particularly prominent for derivatization. For instance, the synthesis of 3-acyl-indoles can be achieved through intramolecular cyclization involving acyl group migration, a process catalyzed by palladium complexes. mdpi.com Such strategies could be adapted to introduce acyl groups onto the indole ring of a pre-existing propanoate derivative.
Borane-catalyzed reactions have emerged for the selective functionalization of indoles. While direct borylation of this compound is not widely documented, the principles of borane-catalyzed reductive functionalization, such as the C2-selective allylation of indoles, demonstrate the potential for these reagents. mdpi.com This reaction proceeds through an imine tautomer of the indole, enabling chemoselective C-C bond formation with excellent diastereoselectivity. mdpi.com Applying such catalytic systems to this compound could enable selective derivatization at the C2 position of the indole ring.
Intramolecular Cyclization Reactions Involving the Propanoate Chain
The propanoate side chain, or its synthetic precursors like acrylates, can participate in intramolecular cyclization reactions to build complex, fused-ring systems. These reactions expand the structural diversity of molecules derived from the this compound core.
A significant example is the copper(II) triflate (Cu(OTf)₂) catalyzed [4+2] cycloaddition (Diels-Alder reaction). In this process, an indole-3-acrylate derivative reacts with a vinyl ketone. The indole ring acts as the diene component, and the vinyl ketone serves as the dienophile. This reaction efficiently constructs a carbazole (B46965) ring system in a one-pot manner, where the acrylate (B77674) portion of the starting material is incorporated into the newly formed fused ring. rsc.org This strategy highlights how the propanoate chain's precursor can be a reactive handle for building molecular complexity.
Other palladium-catalyzed intramolecular cyclizations are known to form the indole nucleus itself from precursors like 2-alkynyl anilines, providing a route to the core structure. mdpi.com
Table 3: Intramolecular Cyclization Example
| Starting Material | Catalyst / Reagent | Reaction Type | Product Type | Reference |
|---|---|---|---|---|
| Indole-3-acrylate derivative | Cu(OTf)₂ / Vinyl Ketone | [4+2] Cycloaddition | Carbazole | rsc.org |
Green Chemistry and Sustainable Synthetic Routes for this compound Analogues
The principles of green chemistry, such as atom economy, waste reduction, and the use of renewable resources, are increasingly influencing the synthesis of this compound.
A prime example of a green synthetic route is the biocatalytic production of indole-3-propanoic acid (IPA) from the amino acid L-tryptophan. This process is carried out by specific gut microbiota, most notably the species Clostridium sporogenes. wikipedia.orgnih.gov The bacterium utilizes a two-step enzymatic pathway to convert tryptophan into IPA. wikipedia.org This fermentative route starts from a renewable feedstock (tryptophan), proceeds in water under ambient conditions, and represents the ultimate in sustainable synthesis. The production of IPA by C. sporogenes has been confirmed in spent bacterial media, and methods for its detection and quantification have been developed. nih.gov
In the realm of traditional organic synthesis, the aforementioned three-component reaction to produce 3-indolepropionic acids stands out as a green method because it proceeds in high yield in a single step and, crucially, avoids the need for purification by silica (B1680970) gel chromatography, which significantly reduces solvent waste and energy consumption. nih.gov Another process described in patent literature involves the direct reaction of indole and acrylic acid at high temperatures in the presence of a base, which offers high atom economy and avoids the use of more hazardous reagents like acrylonitrile.
Table 4: Comparison of Synthetic Routes by Green Chemistry Metrics
| Synthetic Route | Key Green Principle | Starting Materials | Solvents / Conditions | Waste Profile |
|---|---|---|---|---|
| Biocatalysis (C. sporogenes) | Renewable Feedstock, Benign Conditions | L-tryptophan | Aqueous medium, ambient temp. | Minimal, biodegradable |
| Three-Component Synthesis | Atom Economy, Waste Reduction | Indole, acrylic acid, base | One-pot, chromatography-free | Low |
Structural Activity Relationship Sar Investigations and Rational Design of 3 1h Indol 3 Yl Propanoate Analogues
Design Principles for Modifying the Indole (B1671886) and Propanoate Moieties
The rational design of IPA analogues is centered on strategic modifications to its two primary components: the bicyclic indole ring system and the flexible propanoate side chain. The goal of these modifications is to systematically alter properties such as electronic distribution, lipophilicity, steric profile, and hydrogen bonding capacity.
Modifications of the Indole Moiety: The indole ring is a frequent target for substitution. The nitrogen atom at position 1 (N-1) and the carbon atoms of the benzene (B151609) ring (positions 4, 5, 6, and 7) are common sites for introducing new functional groups.
N-1 Substitution: Alkylation or acylation at the N-1 position removes the N-H proton, which can act as a hydrogen bond donor. This modification is often used to increase lipophilicity and can alter the electronic properties of the entire indole system. For example, methylation or ethylation at N-1 has been explored in various synthetic schemes. frontiersin.org
Benzene Ring Substitution: Introducing substituents onto the benzene portion of the indole ring is a key strategy to modulate electronic effects. Electron-withdrawing groups (EWGs) like halogens (-Cl, -Br) or electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) can be placed at various positions. researchgate.netresearchgate.net These substitutions influence the electron density of the π-system, which in turn affects the reactivity of the indole ring, for instance, its susceptibility to oxidation. A study on GPR17 agonists involved synthesizing derivatives with dichloro and dibromo substitutions at the 4- and 6-positions. researchgate.net
Carboxylic Acid Group: The terminal carboxyl group is a primary site for modification. It can be converted into esters or amides to alter polarity, solubility, and hydrogen bonding capabilities. researchgate.netacs.org For instance, forming amide linkages with various alkyl or aryl amines introduces significant structural diversity and changes the molecule's acidic nature. researchgate.net Esterification, such as forming a diester with curcumin, has also been investigated. acs.org
Alkyl Chain Alterations: The length and substitution of the two-carbon linker between the indole C-3 position and the carboxyl group can be modified. Introducing substituents at the α-carbon (the carbon adjacent to the carboxyl group) is a common strategy. nih.govresearchgate.netfrontiersin.org This not only introduces a potential chiral center but also adds steric bulk near the carboxylic acid, which can influence intermolecular interactions.
The following table summarizes key design principles and the rationale behind them.
Table 1: Design Principles for Modifying 3-(1H-indol-3-yl)propanoate
| Molecular Moiety | Modification Strategy | Rationale / Intended Effect on Chemical Properties | Example Analogue(s) |
|---|---|---|---|
| Indole Ring | Substitution at N-1 (e.g., methylation, ethylation) | Eliminate H-bond donor capability; Increase lipophilicity. frontiersin.org | 3,3-bis(1-methyl-1H-indol-3-yl)propanoate frontiersin.org |
| Substitution on the benzene ring (e.g., -Cl, -Br) | Modulate electronic properties (π-system electron density); Alter reactivity. researchgate.net | 3-(2-Carboxy-4,6-dichloro-indol-3-yl)propionic acid researchgate.net | |
| Propanoate Chain | Conversion of carboxyl to amide | Change polarity and H-bonding; Remove acidic proton. researchgate.net | (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide researchgate.net |
| Conversion of carboxyl to ester | Increase lipophilicity; Mask carboxylic acid functionality. acs.org | Curcumin-IPA diester acs.org | |
| Substitution at the α-carbon | Introduce steric bulk; Create a chiral center. frontiersin.org | α-substituted indole-3-carboxylic acid derivatives frontiersin.org |
Structure-Reactivity Correlations in Model Systems
The correlation between the structure of IPA analogues and their chemical reactivity provides fundamental insights into their behavior. Reactivity is often assessed by studying their performance in controlled chemical environments, such as their ability to scavenge free radicals or their binding affinity to model macromolecules like DNA.
The antioxidant character of the indole nucleus is a key aspect of its reactivity. The N-H proton of the indole ring is crucial for its radical-scavenging activity. Studies have shown that IPA is a highly effective scavenger of hydroxyl radicals, even more so than melatonin. This reactivity is attributed to the ability of the indole ring to donate an electron or a hydrogen atom to a radical species. Modifications that alter the electron density on the indole ring are expected to correlate with this antioxidant potential. For example, the presence of electron-donating groups on the benzene ring can enhance the radical scavenging capacity, while electron-withdrawing groups may diminish it.
The interaction of IPA with calf thymus DNA (ctDNA) has been studied as a model system to understand its intermolecular binding behavior. mdpi.com Techniques such as fluorescence spectroscopy and viscosity measurements help elucidate the nature and strength of these interactions.
Binding Affinity: Fluorescence quenching experiments showed that IPA binds to ctDNA with a binding constant (Ka) of 1.75 × 10^4 L·mol⁻¹ at 25 °C. mdpi.com The decrease in this binding constant with increasing temperature suggests that the complex formed is less stable at higher temperatures and points to a static quenching mechanism, indicating the formation of a ground-state complex between IPA and ctDNA. mdpi.com
Binding Mode: Viscosity and DNA melting temperature (Tm) studies provide further clues. The viscosity of a DNA solution typically increases significantly upon the insertion of a molecule between its base pairs (intercalation). mdpi.com However, the addition of IPA did not cause a significant change in the viscosity of the ctDNA solution. mdpi.com Furthermore, the melting temperature of ctDNA decreased by only 2.4 °C in the presence of IPA. mdpi.com These findings collectively suggest a non-intercalative binding mode, most likely groove binding, where the molecule fits into the minor or major groove of the DNA double helix. mdpi.com
The following table presents data from a model system studying the interaction between IPA and ctDNA at different temperatures.
Table 2: Thermodynamic and Binding Parameters of IPA with ctDNA
| Temperature (°C) | Stern-Volmer Quenching Constant (Ksv) (L·mol⁻¹) | Binding Constant (Ka) (L·mol⁻¹) | Number of Binding Sites (n) |
|---|---|---|---|
| 25 | (3.55 ± 0.06) × 10³ | 1.75 × 10⁴ | ~1 |
| 31 | (3.32 ± 0.05) × 10³ | 1.48 × 10⁴ | ~1 |
| 37 | (3.16 ± 0.08) × 10³ | 1.27 × 10⁴ | ~1 |
Data sourced from multispectroscopic and computational modeling studies. mdpi.com
Influence of Stereochemistry on Molecular Interactions and Chemical Behavior
While this compound itself is an achiral molecule, the introduction of a substituent at the α- or β-position of the propanoate side chain creates a chiral center, leading to the existence of stereoisomers (enantiomers). The spatial arrangement of atoms in these chiral analogues can have a profound influence on their molecular interactions and chemical reactivity, particularly in chiral environments such as binding to proteins or participating in stereoselective reactions.
Research on the trp repressor (TrpR) protein provides an excellent model for understanding the stereochemical effects of IPA and its analogues. researchgate.netbiorxiv.org The TrpR protein has a specific binding pocket for its native ligand, L-tryptophan. The binding of analogues like IPA, which lacks the α-amino group of tryptophan, reveals how different functional groups and their stereochemical orientation contribute to molecular recognition.
This demonstrates a key principle: even with the same core scaffold, the presence and spatial orientation of a single functional group can dramatically alter how a molecule interacts with a chiral binding partner. While specific comparative reactivity data for the enantiomers of a chiral IPA analogue is not detailed in the provided search results, the TrpR model system underscores the critical role of stereochemistry. The distinct interactions observed for different achiral analogues like IPA and indole-3-acetic acid (IAA) highlight the sensitivity of the binding pocket to the precise positioning of the carboxylic acid function, an effect that would be further modulated by the introduction of a chiral center on the side chain. biorxiv.org
Advanced Analytical Methodologies for Characterization and Quantification of 3 1h Indol 3 Yl Propanoate
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in confirming the identity and detailing the structural features of 3-(1H-indol-3-yl)propanoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.
In ¹H NMR spectroscopy, the chemical shifts and coupling constants of the protons reveal their chemical environment and connectivity. For instance, the protons on the propanoic acid side chain and the distinct protons of the indole (B1671886) ring system exhibit characteristic signals. A study of a hydrazone derivative of indole-3-propionic acid provided detailed ¹H and ¹³C NMR data, which helps in understanding the core indole and propanoic acid moieties. nih.govscispace.com
¹³C NMR spectroscopy complements the ¹H NMR data by providing the chemical shift for each carbon atom in the molecule, confirming the carbon skeleton. scispace.com
Table 1: Representative ¹H and ¹³C NMR Data for Indole-3-propanoic Acid Derivatives in DMSO-d₆ Data is for a closely related derivative, N′-(3,4-Dihydroxybenzylidene)-3-(1H-indol-3-yl)propanehydrazide, illustrating the chemical shifts of the indole and propanoate backbone. nih.govscispace.com
| Atom | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) |
|---|---|---|
| Indole C2 | 123.77 | 7.11 (m) |
| Indole C3 | 111.68 | - |
| Indole C3a | 127.28 | - |
| Indole C4 | 118.81 | 7.31 (m) |
| Indole C5 | 119.32 | 6.89-7.00 (m) |
| Indole C6 | 122.75 | 7.07-7.11 (m) |
| Indole C7 | 111.78 | 7.55 (s) |
| Indole C7a | 137.23 | - |
| Indole NH | - | 11.01 (s) |
| Propanoate Cα | 34.88 | 2.39-2.43 (m) |
| Propanoate Cβ | 21.26 | 3.15-3.19 (m) |
| Propanoate C=O | 171.82 | - |
X-ray Single-Crystal Diffraction for Absolute Configuration Determination
X-ray single-crystal diffraction provides unambiguous proof of molecular structure, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in a crystal lattice. uol.de This technique has been applied to 3-(1H-indol-3-yl)propanoic acid and its derivatives to determine their precise solid-state structures.
A study published in Acta Crystallographica detailed the crystal structure of 1H-Indole-3-propionic acid itself. iucr.org The analysis revealed that the molecule possesses a nearly planar, fully extended conformation. In the crystal, molecules form dimers through intermolecular hydrogen bonds between their carboxyl groups. iucr.org Another investigation focused on its methyl ester, methyl this compound, determining its crystal structure and observing that the molecules are linked into chains by intermolecular N—H···O hydrogen bonds. nih.govresearchgate.netresearchgate.net
Table 2: Crystallographic Data for 3-(1H-indol-3-yl)propanoic Acid and its Methyl Ester
| Parameter | 3-(1H-indol-3-yl)propanoic acid iucr.org | Methyl this compound nih.gov |
|---|---|---|
| Chemical Formula | C₁₁H₁₁NO₂ | C₁₂H₁₃NO₂ |
| Molecular Weight | 189.21 | 203.23 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 12.013 (2) | 6.893 (5) |
| b (Å) | 5.761 (1) | 9.146 (8) |
| c (Å) | 14.288 (2) | 18.052 (10) |
| β (°) | 106.66 (1) | 111.27 (3) |
| Volume (ų) | 946.9 (3) | 1060.5 (13) |
| Z (molecules/cell) | 4 | 4 |
| Temperature (K) | Not specified | 296 |
Mass Spectrometry for Molecular Identification and Impurity Profiling
Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound, confirm its elemental composition, and identify impurities by analyzing its fragmentation patterns.
Under electron ionization (EI), the molecule fragments in a characteristic manner. The most prominent peak in the EI mass spectrum of the related methyl ester is typically the molecular ion fragment corresponding to the indole ring after cleavage of the side chain (m/z 130). nih.gov Tandem mass spectrometry (MS/MS) provides even greater structural detail by fragmenting selected ions, which is particularly useful in complex mixture analysis.
Table 3: Key Mass Spectrometry Data for 3-(1H-indol-3-yl)propanoic Acid and its Methyl Ester
| Compound | Ionization Method | Key m/z values (Relative Intensity) | Source |
|---|---|---|---|
| 3-(1H-indol-3-yl)propanoic acid | LC-ESI-IT (MS2 of [M+H]⁺) | 172.0 (999), 130.1 (985) | |
| Methyl this compound | GC-MS (EI) | 130 (99.99), 203 (21.10), 143 (7.50), 115 (7.50) | nih.gov |
Chromatographic Separation and Quantification Approaches (e.g., HPLC, GC)
Chromatographic techniques are the cornerstone for separating this compound from other compounds and for its precise quantification.
High-Performance Liquid Chromatography (HPLC) is widely used for the analysis of IPA. ebi.ac.uk A common approach involves using a C18 reversed-phase column, which separates compounds based on their hydrophobicity. ebi.ac.uksielc.com The mobile phase typically consists of an aqueous solution with an organic modifier like acetonitrile (B52724) or methanol (B129727) and an acid (e.g., formic or phosphoric acid) to control the ionization state of the carboxyl group. ebi.ac.uksielc.com
Gas Chromatography (GC) is another powerful separation technique. However, due to the low volatility and polar nature of this compound, derivatization is often necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis. semanticscholar.org Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common derivatization method. semanticscholar.org Predicted GC-MS spectra are available for both the non-derivatized and the trimethylsilyl (B98337) (TMS) derivatized forms of IPA.
Advanced hyphenated techniques for complex mixture analysis
Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the analysis of this compound in complex biological samples like plasma, urine, or gut microbiota extracts. nih.govchromatographytoday.comresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), is a prevalent and powerful combination. ebi.ac.uksemanticscholar.org This technique offers high sensitivity and selectivity, allowing for the simultaneous identification and quantification of IPA and other related metabolites. For instance, HPLC-ESI-MS/MS has been used to quantify phytohormones, including IPA, in fermentation extracts. ebi.ac.uk The multiple reaction monitoring (MRM) mode in tandem MS provides excellent quantitative accuracy even at low concentrations. ebi.ac.ukscispace.com
Gas Chromatography-Mass Spectrometry (GC-MS) is also frequently employed, especially for metabolomic studies. scispace.comresearchgate.net After derivatization, GC-MS provides robust separation and definitive identification based on both retention time and the mass spectrum of the analyte. semanticscholar.org
These advanced hyphenated methods are crucial for metabolomics research, enabling the study of metabolic pathways and the discovery of biomarkers in various physiological and pathological states. nih.govresearchgate.net
Emerging Research Avenues and Broad Chemical Applications of 3 1h Indol 3 Yl Propanoate
Role in Prebiotic Chemistry and Chiral Amplification Phenomena
The origin of homochirality in biological molecules is a fundamental question in prebiotic chemistry. Recent theoretical and experimental work suggests that 3-(1H-indol-3-yl)propanoate and related indole (B1671886) structures could have played a role in the amplification of slight enantiomeric imbalances. Research has demonstrated that a small initial enantiomeric excess (%ee) of a chiral compound can be significantly amplified. manipal.edu An equation has been derived showing that the final enantiomeric excess of an unreacted chiral starting material increases when it reacts to form two sets of diastereomeric products. manipal.edu
This process of chiral amplification becomes particularly efficient as the reaction yield approaches 100%. manipal.edu Experiments using D-tryptophan methyl ester, a derivative containing the indole-3-propanoate core structure, have provided validation for this theory. manipal.edu In these experiments, the tryptophan derivative reacts with a bis-functional group reagent, incorporating two molecules of the ester into the final products through amine condensation and a subsequent Pictet-Spengler reaction. manipal.edu This demonstrates a plausible prebiotic mechanism where a minor stochastic imbalance in a reactive chiral molecule, such as an indole-containing amino acid ester, could be amplified to the high enantiomeric excesses necessary for the origin of life. manipal.edu
Utilization as Versatile Synthetic Building Blocks and Intermediates
This compound and its ester derivatives are recognized as valuable and versatile building blocks in organic synthesis. mdpi.comtandfonline.com Their structure, featuring a reactive indole nucleus and a propanoic acid side chain, allows for the synthesis of more complex indole-based compounds with tailored properties for specific applications. mdpi.comtandfonline.com The indole moiety itself is a privileged scaffold in medicinal chemistry, known for its presence in numerous natural products and pharmaceuticals with diverse biological activities. tandfonline.com
The utility of this compound as a synthetic intermediate is extensive. It serves as a reactant for the preparation of a wide array of agents with potential therapeutic and research applications. sigmaaldrich.com These include, but are not limited to, anti-tumor agents, immunosuppressive agents, inhibitors of the hepatitis C virus, and antagonists for various receptors. sigmaaldrich.com For instance, it can be used to synthesize oxindole-3-propionic acid through a reaction with N-bromosuccinimide, followed by treatment with a palladium catalyst. sigmaaldrich.com The compound's derivatives, such as methyl this compound, are also key intermediates in the synthesis of compounds studied for their potential anti-inflammatory and anticancer properties. tandfonline.comresearchgate.net
Table 1: Synthetic Applications of this compound as a Reactant
| Target Compound Class | Potential Application | Reference |
|---|---|---|
| Fluorescent Strigolactone Analogues | Agricultural Research | sigmaaldrich.com |
| Anti-tumor Agents | Oncology | sigmaaldrich.com |
| Melanocortin Receptor Ligands | Therapeutic Development | sigmaaldrich.com |
| Immunosuppressive Agents | Immunology | sigmaaldrich.com |
| Hepatitis C Virus Inhibitors | Virology | sigmaaldrich.com |
| Histamine (B1213489) H4 Receptor Agonists | Allergy & Inflammation | sigmaaldrich.com |
| NR2B/NMDA Receptor Antagonists | Neuroscience | sigmaaldrich.com |
| CB1 Antagonists | Obesity Treatment | sigmaaldrich.com |
| Antibacterial Agents | Infectious Disease | sigmaaldrich.com |
Applications in Materials Science and Chemical Engineering
The unique chemical properties of the indole ring system position this compound as a molecule of interest for applications in materials science and chemical engineering, from preventing corrosion to constructing complex biomaterials.
Indole and its derivatives have been identified as effective corrosion inhibitors for metals like mild steel, particularly in acidic environments. mdpi.comresearchgate.net The inhibitory action stems from the adsorption of the indole-containing molecules onto the metal surface, forming a protective barrier that hinders both anodic and cathodic corrosion reactions. mdpi.comtandfonline.com The effectiveness of these compounds is attributed to the presence of the aromatic indole ring, heteroatoms (nitrogen) with lone pair electrons, and double bonds, which facilitate strong adsorption onto the metal surface. mdpi.comresearchgate.net
Studies on indole-3-acetic acid, a closely related compound, have shown high inhibition efficiency (up to 93%) for mild steel in hydrochloric acid. researchgate.net The adsorption process for these inhibitors typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. researchgate.net Given the structural similarities, this compound is a strong candidate for the development of new, effective, and potentially more environmentally friendly corrosion inhibitors. Research has shown that indole derivatives can function as mixed-type inhibitors, reducing both the rate of metal dissolution and hydrogen evolution. mdpi.com
Table 2: Corrosion Inhibition Efficiency of Indole Derivatives
| Inhibitor Compound | Metal | Corrosive Medium | Max Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|
| Indole-3-acetic acid | Mild Steel | 0.5 M HCl | ~93% | researchgate.net |
| Ethyl 3-formyl-1H-indol-2-carboxylate | Mild Steel | 0.5 M H₂SO₄ | 76.2% | mdpi.com |
| 2-(4-methoxyphenyl)-2,4-dihydropyrrolo[3,4-b]indol-3-ol | Mild Steel | 0.5 M H₂SO₄ | 81.2% | mdpi.com |
| 4-(1H-indol-3-yl)butanehydrazide | Mild Steel | 0.5 M HCl | 94.1% | manipal.edu |
The indole nucleus is a key participant in reactions used for bioconjugation, a process of chemically linking two molecules, at least one of which is a biomolecule. The Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure, is a powerful tool in this field. wikipedia.org This reaction can be adapted into a "Pictet-Spengler ligation" for the site-specific modification of proteins. nih.govnih.gov This ligation forms a stable, irreversible C-C bond, which is a significant advantage over other methods that produce linkages susceptible to hydrolysis under physiological conditions. nih.govnih.gov
Given that this compound contains the essential indole moiety, it and its derivatives are potential reagents for these advanced bioconjugation strategies. The reaction can be used to link proteins to other molecules for therapeutic or diagnostic purposes, such as in the development of antibody-drug conjugates. nih.gov For example, a Hydrazino-Pictet-Spengler ligation has been developed that utilizes an indole derivative functionalized with a propanoic acid group, demonstrating the direct relevance of this scaffold. amazonaws.com Furthermore, research has noted that indole-3-propionic acid can influence iron-induced cross-linking between lipid and protein molecules in microsomal membranes, highlighting its interaction within complex biological matrices. researchgate.net
Q & A
Q. Table 1: Synthetic Routes and Yields
| Method | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Esterification (MeOH) | H₂SO₄ | MeOH | 78–85 | |
| Friedel-Crafts Alkylation | AlCl₃ | Toluene | 65–72 |
Which analytical techniques are most effective for characterizing this compound?
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR confirms the indole proton (δ 7.0–7.5 ppm) and ester carbonyl (δ 170–175 ppm) .
- X-ray Crystallography : Resolves crystal packing (monoclinic P21/c space group, unit cell parameters: a = 6.893 Å, b = 9.146 Å, c = 18.052 Å, β = 111.27°) .
- HRMS : Exact mass (C₁₂H₁₃NO₂: 203.23 g/mol) validates molecular identity .
Advanced Tip : Use dynamic NMR to study rotational barriers of the ester group in solution .
How does the electronic structure of this compound influence its reactivity in nucleophilic substitutions?
Advanced Research Question
The indole ring’s electron-rich C3 position directs electrophilic attacks, while the ester group acts as an electron-withdrawing group, polarizing the α-carbon for nucleophilic substitutions (e.g., hydrolysis or aminolysis). Computational studies (DFT at B3LYP/6-31G* level) show:
- HOMO Localization : Highest electron density at the indole C3 position (reactivity hotspot) .
- Transition States : Hydrolysis proceeds via a tetrahedral intermediate with an energy barrier of ~25 kcal/mol .
Q. Table 2: Calculated Reactivity Parameters
| Parameter | Value (kcal/mol) | Method | Reference |
|---|---|---|---|
| Hydrolysis Energy Barrier | 24.8 | DFT/B3LYP | |
| Electrophilic Fukui Index (C3) | 0.12 | DFT/M06-2X |
What mechanisms explain the reported anti-inflammatory activity of this compound derivatives?
Advanced Research Question
Derivatives like ethyl 3-(5-methyl-2,3-diphenylindol-1-yl)propanoate inhibit COX-2 (IC₅₀ = 1.2 μM) and reduce TNF-α production in macrophages (60% suppression at 10 μM). Mechanistic studies suggest:
- COX-2 Binding : Molecular docking (PDB: 5KIR) reveals hydrogen bonding with Arg120 and Tyr355 .
- NF-κB Pathway : Downregulation of IκBα phosphorylation (western blot confirmed) .
Contradiction Note : Some studies report weak activity (IC₅₀ > 50 μM), likely due to substituent effects on the indole N1 position. Methyl or benzyl groups enhance potency by 10-fold .
How can researchers resolve discrepancies in reported biological data for this compound analogs?
Advanced Research Question
Contradictions in IC₅₀ values (e.g., 1.2 μM vs. 50 μM for COX-2) arise from:
Assay Conditions : Varying pH (7.4 vs. 6.5) or serum content (5% FBS vs. serum-free) alter cell permeability .
Structural Modifications : N1-alkylation or C5 halogenation drastically shifts activity (see Table 3).
Q. Table 3: Structure-Activity Relationships
| Derivative | COX-2 IC₅₀ (μM) | TNF-α Inhibition (%) | Reference |
|---|---|---|---|
| Ethyl (N1-H) | 52.4 | 15 | |
| Ethyl (N1-CH₃) | 1.2 | 60 | |
| Ethyl (C5-Cl) | 0.8 | 75 |
Methodological Recommendation : Standardize assays (e.g., LPS-stimulated RAW264.7 cells, 24 h incubation) and use SAR-guided synthesis .
What strategies improve the metabolic stability of this compound in pharmacokinetic studies?
Advanced Research Question
The ester group is prone to hydrolysis in vivo (t₁/₂ = 2.3 h in rat plasma). Strategies include:
- Prodrug Design : Replace methyl/ethyl esters with tert-butyl or pivaloyloxymethyl (POM) esters to delay hydrolysis .
- Cyclization : Convert the propanoate to a lactone, improving stability (t₁/₂ = 8.7 h) .
Validation : LC-MS/MS monitoring of plasma metabolites after IV administration in Sprague-Dawley rats .
How does crystallographic data inform formulation development for this compound?
Advanced Research Question
The monoclinic crystal structure (density = 1.322 g/cm³) reveals weak C–H···O interactions (2.8–3.0 Å), influencing solubility and polymorphism. Formulation tips:
- Co-crystals : With succinic acid enhance aqueous solubility (2.5 mg/mL → 12.3 mg/mL) .
- Amorphous Dispersion : HPMCAS increases bioavailability (AUC 1.8-fold vs. crystalline form) .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
